3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate
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Overview
Description
3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is a complex organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate typically involves multiple steps. One common method starts with the preparation of the coumarin core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of phenols with beta-ketoesters in the presence of a strong acid catalyst .
The next step involves the sulfonylation of the coumarin core. This can be achieved by reacting the coumarin with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like pyridine .
Finally, the beta-alanine moiety is introduced through an amidation reaction. This involves reacting the sulfonylated coumarin with beta-alanine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials and as a fluorescent probe in analytical chemistry.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular pathways, influencing processes like cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl acetate
- 3,4-dimethyl-2-oxo-2H-chromen-7-yl acetate
- 7-hydroxy-4-methylcoumarin
Uniqueness
Compared to similar compounds, 3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is unique due to the presence of the sulfonyl and beta-alanine moieties.
Properties
Molecular Formula |
C21H21NO6S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(3,4-dimethyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C21H21NO6S/c1-13-4-7-17(8-5-13)29(25,26)22-11-10-20(23)27-16-6-9-18-14(2)15(3)21(24)28-19(18)12-16/h4-9,12,22H,10-11H2,1-3H3 |
InChI Key |
UDHGIKXXRPQQFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=CC3=C(C=C2)C(=C(C(=O)O3)C)C |
Origin of Product |
United States |
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